molecular formula C8H4Br2ClFO B1411206 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide CAS No. 1804382-39-5

3'-Bromo-5'-chloro-2'-fluorophenacyl bromide

Cat. No.: B1411206
CAS No.: 1804382-39-5
M. Wt: 330.37 g/mol
InChI Key: QZZOGBUBSPFSFC-UHFFFAOYSA-N
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Description

3’-Bromo-5’-chloro-2’-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4Br2ClFO. It is a halogenated derivative of phenacyl bromide, characterized by the presence of bromine, chlorine, and fluorine atoms on the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-5’-chloro-2’-fluorophenacyl bromide typically involves the halogenation of phenacyl bromide. One common method is the bromination of 3’-chloro-5’-fluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of 3’-Bromo-5’-chloro-2’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-5’-chloro-2’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenacyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The halogen atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Reduction: The carbonyl group in the phenacyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or acyl chlorides are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenacyl derivatives with various functional groups.

    Electrophilic Aromatic Substitution: Halogenated or acylated phenacyl derivatives.

    Reduction: Phenethyl alcohol derivatives.

Scientific Research Applications

3’-Bromo-5’-chloro-2’-fluorophenacyl bromide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent for the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.

    Biology: Employed in the labeling of proteins and nucleic acids for studying biological processes and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-5’-chloro-2’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom on the phenacyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The halogen atoms on the phenyl ring influence the compound’s reactivity in electrophilic aromatic substitution reactions. The carbonyl group in the phenacyl moiety can undergo reduction, leading to the formation of alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    Phenacyl Bromide: Lacks the halogen substitutions on the phenyl ring, making it less reactive in electrophilic aromatic substitution reactions.

    3’-Bromo-2’-fluorophenacyl Bromide: Similar structure but lacks the chlorine atom, resulting in different reactivity and properties.

    5’-Chloro-2’-fluorophenacyl Bromide: Lacks the bromine atom on the phenyl ring, affecting its reactivity and applications.

Uniqueness

3’-Bromo-5’-chloro-2’-fluorophenacyl bromide is unique due to the presence of multiple halogen atoms on the phenyl ring, which enhances its reactivity and allows for diverse chemical transformations. This compound’s unique structure makes it valuable in various fields of research and industrial applications.

Properties

IUPAC Name

2-bromo-1-(3-bromo-5-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(11)2-6(10)8(5)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZOGBUBSPFSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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